molecular formula C19H15N3O4S B3492116 N-(2,5-dimethoxyphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

N-(2,5-dimethoxyphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No.: B3492116
M. Wt: 381.4 g/mol
InChI Key: HSEKJGIBDZJZBB-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a derivative of thienopyrimidinone . Thienopyrimidinones are known to be selective inhibitors of the fibroblast growth factor receptor 1 (FGFR1) and have shown excellent anticancer effects . They are part of a larger class of compounds known as thienopyrimidines, which have been widely studied due to their structural relationship with purine bases and their diverse biological activities .


Synthesis Analysis

The synthesis of thienopyrimidinone derivatives involves modifications of the lead compound thienopyrimidinone . A series of C-2 substituted derivatives of thienopyrimidinone were synthesized, and their inhibitory effects on FGFR1 were evaluated . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .


Molecular Structure Analysis

Thienopyrimidines are heterocyclic compounds that contain a six-membered 1,3-diazine ring with nitrogen at the 1 and 3 positions . The fusion between the pyrimidine and thiophene rings can result in three different thienopyrimidines: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines .


Chemical Reactions Analysis

Thienopyrimidines have been synthesized through various reactions involving thiophene derivatives or pyrimidine analogs . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .

Mechanism of Action

Thienopyrimidinones, such as “N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide”, are known to inhibit FGFR1 . FGFR1 is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control . The inhibition of FGFR1 by thienopyrimidinones can lead to the suppression of cell proliferation and induction of cell death .

Safety and Hazards

While specific safety and hazard information for “N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is not available, it’s worth noting that thienopyrimidinones are being studied for their anticancer effects . As with any potential therapeutic agent, careful evaluation of its safety profile is necessary.

Future Directions

Thienopyrimidinones, including “N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide”, show promise as potential anticancer agents . Their ability to inhibit FGFR1, a lipid kinase involved in cancer progression, makes them a fruitful target for future research . Further optimization of these compounds could lead to the development of more potent and efficacious anticancer drugs .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-25-11-6-7-14(26-2)13(9-11)20-17(23)15-10-12-18(27-15)21-16-5-3-4-8-22(16)19(12)24/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEKJGIBDZJZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethoxyphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Reactant of Route 4
N-(2,5-dimethoxyphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

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